(R)-MLN-4760 Exhibits 19,000-Fold Higher ACE2 Inhibitory Potency Than Its R-Enantiomer
(R)-MLN-4760, the (S,S)-enantiomer, is the active form of the compound and demonstrates an IC50 of 0.44 nM against human ACE2 [1]. In stark contrast, its R-enantiomer ((R)-MLN-4760, CAS 305335-29-9) is a far less potent ACE2 inhibitor, with a reported IC50 of 8.4 µM . This represents a 19,091-fold difference in potency, confirming that the (R)-MLN-4760 stereoisomer is the essential tool for achieving potent target engagement.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.44 nM (human ACE2) |
| Comparator Or Baseline | (R)-MLN-4760 (less active R-enantiomer): IC50 = 8.4 µM (human ACE2) |
| Quantified Difference | 19,091-fold more potent |
| Conditions | In vitro enzymatic assay using human recombinant ACE2 |
Why This Matters
This extreme potency differential underscores the absolute necessity of procuring the correct enantiomer ((S,S)-MLN-4760, CAS 305335-31-3) to ensure meaningful target inhibition and avoid false-negative or confounded results.
- [1] Dales NA, Gould AE, Brown JA, et al. Substrate-based design of the first class of angiotensin-converting enzyme-related carboxypeptidase (ACE2) inhibitors. J Am Chem Soc. 2002;124(40):11852-11853. doi:10.1021/ja0277190 View Source
